molecular formula C17H24ClF3N2O2 B2567772 1-(Allyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1185689-13-7

1-(Allyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2567772
CAS No.: 1185689-13-7
M. Wt: 380.84
InChI Key: GUMQQIZMXAPAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Allyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a synthetic compound featuring a piperazine core substituted with a 3-(trifluoromethyl)phenyl group and an allyloxy-propan-2-ol moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the allyloxy chain may influence molecular flexibility and receptor interactions. As a hydrochloride salt, it likely exhibits improved aqueous solubility compared to its free base form. This compound is structurally related to pharmacologically active piperazine derivatives, which are often explored for central nervous system (CNS) targeting due to piperazine’s ability to modulate neurotransmitter receptors .

Properties

IUPAC Name

1-prop-2-enoxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O2.ClH/c1-2-10-24-13-16(23)12-21-6-8-22(9-7-21)15-5-3-4-14(11-15)17(18,19)20;/h2-5,11,16,23H,1,6-10,12-13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMQQIZMXAPAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(CN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine Cores

Piperazine derivatives are widely studied for their diverse biological activities. Below is a comparative analysis of structurally related compounds:

Compound Name Key Structural Features Physical Properties References
1-(Allyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride Allyloxy-propan-2-ol, 3-(trifluoromethyl)phenyl-piperazine, hydrochloride salt Data not explicitly provided in evidence; assumed similar solubility to other salts
1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol dihydrochloride Allylphenoxy, hydroxyethyl-piperazine, dihydrochloride salt Higher hydrochloride content may enhance crystallinity and stability
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol hydrochloride Chlorophenyl-piperazine, diphenylpropanol, hydrochloride salt Diphenyl groups likely increase lipophilicity; chloro substituent alters electronic profile
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride Adamantylphenoxy, methylpiperazine, dihydrochloride salt Adamantyl group confers rigidity and potential CNS penetration
1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride Trifluoromethoxyphenyl, piperazin-2-one (cyclic amide), hydrochloride salt Piperazin-2-one core may reduce basicity compared to piperazine

Functional Group Variations

  • Trifluoromethyl vs. Other Substituents: The 3-(trifluoromethyl)phenyl group in the target compound contrasts with chlorophenyl (e.g., ), fluorophenyl (e.g., 11a in ), and methoxyphenyl (e.g., 11l in ) substituents. Trifluoromethyl groups are electron-withdrawing, enhancing metabolic stability and receptor binding affinity compared to halogens or methoxy groups.
  • Allyloxy vs. This differs from saturated ether chains (e.g., methoxyethyl in ) or rigid adamantylphenoxy groups (e.g., ).

Physicochemical Properties

  • Molecular Weight and Solubility :

    • The target compound’s molecular weight (estimated ~450–500 g/mol based on similar structures) aligns with piperazine derivatives in . Hydrochloride salts generally exhibit higher solubility than free bases, as seen in compounds like 11d (534.1 g/mol, hydrochloride salt in ).
    • Urea derivatives (e.g., 1f in , 667.9 g/mol) have higher molecular weights due to additional thiazole and benzylidene groups, which may reduce solubility compared to the target compound .

Research Findings and Implications

  • Pharmacological Potential: Piperazine derivatives with trifluoromethyl groups (e.g., 11e in ) are often explored as serotonin or dopamine receptor modulators. The allyloxy chain in the target compound may confer unique pharmacokinetic properties.
  • Limitations :

    • Lack of explicit biological data for the target compound limits direct efficacy comparisons. Structural analogues with urea or thiazole moieties (e.g., ) may offer superior receptor affinity but poorer solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.